SETHOXYDIM

Description

Evolution of Research Perspectives on Sethoxydim (B610796)

The research perspectives on this compound have evolved significantly since its introduction. Initially, studies primarily focused on its efficacy as a herbicide, its mode of action, and the physiological basis for its selectivity ashs.orgcornell.eduoup.com. Early research correctly identified ACCase as the target enzyme cornell.edunih.gov. However, the understanding of the precise mechanism of action and selectivity has deepened over time. For example, while membrane lipid alteration was initially suggested, later research confirmed the inhibition of fatty acid biosynthesis via ACCase as the primary mechanism ashs.org.

A major evolution in research has been the extensive focus on herbicide resistance. The widespread use of ACCase inhibitors, including this compound, has led to the evolution of resistant weed populations agriculturejournals.czmdpi.comnih.gov. Consequently, a significant portion of academic research has shifted to understanding the genetic and biochemical mechanisms of this compound resistance, such as target-site mutations in the ACCase gene (e.g., the Ile to Leu substitution at position 1781) and non-target site mechanisms like enhanced metabolism agriculturejournals.czresearchgate.netuga.eduuga.edu. Research has also explored the molecular basis of resistance, including gene amplification and altered target sites nih.govnih.gov.

Furthermore, research perspectives have expanded to include the environmental fate and behavior of this compound orst.eduresearchgate.net. Studies have investigated its degradation in soil and water, its persistence, and its potential for leaching orst.eduresearchgate.net. The stability of this compound and its degradation products in various environmental conditions, such as light, moisture, and pH, has also been a subject of research researchgate.net.

More recently, research has explored novel applications and interactions of this compound, such as its potential use in enhancing lipid production in microorganisms through metabolic network rewiring nih.gov and its effects on plant anatomy and physiology under stress conditions awsjournal.orgresearchgate.net. Studies also investigate the co-application of this compound with other pesticides and their effects on crop yield scirp.org.

Significance of this compound in Contemporary Academic Studies

This compound continues to be significant in contemporary academic studies for several key reasons. Its well-defined mode of action as an ACCase inhibitor makes it a valuable tool for studying lipid biosynthesis in plants and other organisms cornell.edunih.govnih.gov. Research on this compound contributes to the fundamental understanding of this essential metabolic pathway.

The widespread issue of herbicide resistance keeps this compound at the forefront of weed science research agriculturejournals.czmdpi.comuwa.edu.au. Academic studies utilize this compound to investigate the mechanisms of resistance evolution, the genetic basis of resistance, and the development of strategies to manage resistant weed populations agriculturejournals.czmdpi.comresearchgate.netuga.eduuga.edu. This includes research into detecting resistance, understanding cross-resistance patterns with other ACCase inhibitors, and exploring integrated weed management approaches agriculturejournals.czuga.eduhracglobal.com.

This compound is also relevant in studies focusing on crop tolerance and the development of herbicide-resistant crops through traditional breeding or modern molecular techniques nih.govresearchgate.netuga.eduuga.edu. Research on this compound-resistant crops, such as maize and seashore paspalum, provides insights into the genetic modifications conferring resistance and their effectiveness nih.govnih.govresearchgate.netuga.eduuga.edu.

Furthermore, studies on the environmental fate and impact of this compound contribute to the broader understanding of pesticide behavior in the environment and inform sustainable agricultural practices orst.eduresearchgate.net. Research into the effects of this compound on plant physiology and anatomy under different environmental conditions also remains an area of interest awsjournal.orgresearchgate.net.

Contemporary research findings often involve detailed analyses of plant responses to this compound at the physiological, biochemical, and molecular levels. For example, studies have quantified the absorption and translocation of this compound in different plant species ashs.orgoup.com.

Below is a table illustrating differences in this compound metabolism between tolerant and sensitive species, based on research findings:

| Species | % 14C as this compound in Leaves (6 hours) | % 14C as this compound in Apical/Basal Leaves and Roots (6 hours) | Tolerance Level |

| Centipedegrass | 83% | 1% | Tolerant |

| Goosegrass | Not specified for treated leaves | 81% - 98% | Sensitive |

Data derived from research on the absorption, translocation, and metabolism of this compound ashs.org.

Another area of contemporary research involves evaluating the efficacy of this compound, sometimes in combination with other substances or under varying environmental conditions. For instance, studies have assessed weed control percentages with this compound applied alone or in combination with adjuvants researchgate.netnotulaebiologicae.ro.

| Application Method | Italian Ryegrass Control at Location A (%) | Italian Ryegrass Control at Location B (%) |

| This compound alone | 68% | 93% |

| This compound + Bentazon (Spray Application Technique) | 61% | 83% |

| This compound + Bentazon (Other Methods) | 35% - 43% | 43% |

Illustrative data based on research comparing application methods researchgate.net. Actual values may vary depending on specific experimental conditions and locations.

Research also delves into the molecular basis of resistance, identifying specific mutations in the ACCase gene that confer resistance researchgate.netuga.eduuga.edu.

This compound's role as a case study for understanding herbicide mode of action, the evolution and mechanisms of herbicide resistance, and strategies for weed management ensures its continued significance in academic research.

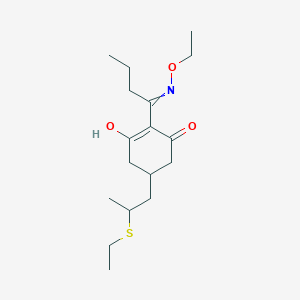

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H29NO3S |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3 |

InChI Key |

CSPPKDPQLUUTND-UHFFFAOYSA-N |

SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |

boiling_point |

>90 °C at pressure 3X10-5 mm Hg |

Color/Form |

Oily liquid |

density |

1.043 g/mL at 25 °C |

physical_description |

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide. Odorless liquid; [HSDB] |

solubility |

Solubility in water, 25 mg/L at 20 °C, pH 4 In water, 4,700 mg/L at 20 °C, pH 7 Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. |

vapor_pressure |

0.00000016 [mmHg] 1.6X10-7 mm Hg at 20-25 °C |

Origin of Product |

United States |

Mechanistic Investigations of Sethoxydim Action

Biochemical Pathway Inhibition by Sethoxydim (B610796)

This compound exerts its primary effect by inhibiting a key enzyme in the fatty acid biosynthesis pathway invasive.orgchemicalwarehouse.comcornell.edu.

The central target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase) invasive.orgwikipedia.orgcornell.eduoup.comuga.eduresearchgate.net. ACCase catalyzes the first committed step in de novo fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA cornell.eduuga.eduresearchgate.netpnas.org. By inhibiting this enzyme, this compound effectively halts the production of malonyl-CoA, a crucial building block for fatty acid synthesis uga.eduscielo.br.

ACCase exists in different isoforms in plants: a multi-subunit (prokaryotic) form and a multifunctional (eukaryotic) form oup.comuga.edu. In most plants, the multi-subunit form is found in plastids and is involved in de novo fatty acid synthesis, while the multifunctional form is typically cytosolic and involved in fatty acid elongation and the biosynthesis of certain secondary metabolites like flavonoids oup.comresearchgate.netoup.comscielo.br.

A key aspect of this compound's selectivity is its differential inhibition of these ACCase isoforms invasive.orgoup.comuga.edureddit.com. Grasses (Poaceae) are particularly susceptible to this compound because they possess the multifunctional form of ACCase in their plastids, in addition to the cytosolic form oup.comuga.eduoup.com. This plastidial multifunctional ACCase in grasses is highly sensitive to this compound oup.comoup.com. In contrast, most dicotyledonous plants primarily have the multi-subunit ACCase in their plastids, which is generally insensitive to this compound invasive.orgoup.comoup.comscielo.br. This difference in plastidial ACCase composition is a major basis for the selective herbicidal action of this compound against grasses invasive.orgoup.comscielo.brreddit.compressbooks.pub.

However, there are exceptions; some dicots, like soybean (Glycine max) and Brassica napus, have been reported to contain a sensitive multifunctional ACCase isoform in their plastids oup.comresearchgate.netoup.com. Studies have shown that this compound can inhibit plastidial ACCase activity in soybean, leading to reduced fatty acid synthesis and altered lipid content oup.comresearchgate.net.

Research has also investigated the resistance to this compound in certain grass species and maize hybrids, which can involve altered herbicide-resistant ACCase isoforms uga.edunih.govacs.org. For instance, studies in maize have identified different ACCase isozymes with varying degrees of resistance to this compound nih.govacs.org.

ACCase inhibitors, including this compound, are known to bind to the carboxyltransferase (CT) domain of the multifunctional ACCase enzyme uga.edupnas.orgoup.comcambridge.org. This domain is responsible for transferring the carboxyl group from carboxybiotin to acetyl-CoA pnas.org. Resistance to this compound in some grass species has been linked to specific amino acid substitutions within the CT domain of the plastidial multifunctional ACCase uga.edupnas.orgoup.comcambridge.org. A common mutation conferring resistance is the substitution of isoleucine by leucine (B10760876) at position 1781 in the CT domain uga.edupnas.orgoup.com. Other mutations in the CT domain, such as at positions 2027 and 2041, have also been associated with resistance to ACCase inhibitors, including this compound, exhibiting varied cross-resistance patterns uga.edupnas.orgcambridge.org. These mutations are thought to alter the binding site, reducing the affinity of the enzyme for the herbicide molecule uga.edupnas.org.

The inhibition of ACCase by this compound has significant downstream effects on plant metabolism, primarily impacting lipid synthesis and membrane integrity invasive.orgchemicalwarehouse.comcornell.edu.

By blocking the production of malonyl-CoA, this compound directly inhibits the de novo synthesis of fatty acids, which primarily occurs in the plastids of plant cells cornell.eduuga.eduresearchgate.netpnas.orgscielo.br. Fatty acids are essential components for the synthesis of various lipids required for plant growth and development scielo.brmontana.edu. Studies have demonstrated a reduction in fatty acid synthesis activity in susceptible plants treated with this compound oup.comresearchgate.net.

Data from experiments on soybean showed a decrease in fatty acid synthesis activity in herbicide-treated plants compared to controls oup.com.

| Species | Treatment | Fatty Acid Synthesis Activity (µmol g⁻¹ FW) |

| Soybean | Control | ~47 |

| Soybean | This compound (10⁻⁵ M) | ~33 (30% reduction) |

| N. sylvestris | Control | ~21 |

| N. sylvestris | This compound (10⁻³ M) | Unaffected |

Data derived from oup.com.

This inhibition of fatty acid synthesis leads to a deficiency in the building blocks required for lipid production uga.eduscielo.br.

Changes in fatty acid composition, such as a decrease in polyunsaturated fatty acids and an increase in saturated fatty acids, have been observed in susceptible plants treated with this compound oup.com. For example, in soybean, this compound treatment led to a marked decrease in linolenic acid and a significant increase in palmitic acid oup.com.

| Fatty Acid | Control Soybean Leaves (%) | This compound-Treated Soybean Leaves (%) |

| C16:0 | 6.7 | 20 |

| Linolenic | 67 | 50 |

Data derived from oup.com.

Downstream Metabolic Consequences of ACCase Inhibition

Impact on Fatty Acid Biosynthesis Pathways

Cellular and Subcellular Responses to this compound Exposure

The primary mode of action of this compound, the inhibition of ACCase, directly impacts lipid synthesis, which in turn affects the structural integrity and function of cellular and subcellular components, particularly in actively growing meristematic tissues where lipid synthesis is critical for membrane formation cornell.eduinvasive.org.

Impact on Organelle Integrity and Function

Inhibition of fatty acid synthesis by this compound prevents the production of phospholipids, which are essential components of cell membranes cornell.edu. This disruption leads to a failure of cell membrane integrity, particularly evident in regions of active growth cornell.eduinvasive.org. Electron microscopy studies on johnsongrass (Sorghum halepense) treated with this compound revealed alterations and abnormalities in cellular activity as early as six hours after treatment, with observed deterioration of membranes nih.gov. As exposure time increased, cellular degradation became more pronounced, including the outward extension of nuclear membranes and plasmolysis of the protoplasm after 72 hours nih.gov. The cell walls, plasma membranes, and plasmodesmata were also influenced by this compound treatment nih.gov.

Beyond general cellular membranes, this compound also significantly impacts chloroplasts. Studies on barley seedlings showed that this compound inhibits chloroplast biogenesis at all developmental stages, from proplastids to mature chloroplasts oup.comcambridge.org. This includes effects on thylakoid synthesis, thylakoid multiplication, and grana formation oup.com. This compound has also been observed to affect chloroplast replication, resulting in treated mesophyll cells containing significantly fewer chloroplasts compared to control plants oup.comcambridge.org.

Influence on Photosynthetic Processes and Chloroplast Function

This compound's impact on chloroplasts extends to photosynthetic processes. Treatment with this compound has been shown to reduce chlorophyll (B73375) and lipid contents in plant leaves cambridge.orgnih.govfrontiersin.org. Lipid synthesis, particularly through chloroplast homomeric ACCase activity, is affected, leading to a deficiency in malonyl-CoA, which in turn reduces fatty acid synthase (FAS) activity nih.govfrontiersin.org.

While this compound's primary target is ACCase, located in plastids, its effects can indirectly influence photosynthetic machinery. In Chlorella vulgaris, a unicellular green alga, a commercial formulation of a this compound-based herbicide was found to cause damage to the photosynthetic machinery and membrane integrity, disabling the oxygen evolution complex of photosystem II within minutes of exposure and completely inhibiting oxygen production nih.gov. However, the study noted that this compound alone, without the formulation's additives, had no effect on the photosystem nih.gov.

Interestingly, this compound treatment has been observed to increase phenylalanine ammonia (B1221849) lyase (PAL) activity, leading to the accumulation of cinnamic acid, naringenin, and anthocyanins nih.govfrontiersin.org. The accumulation of anthocyanins appears to play a protective role, potentially reducing the damaging effects of herbicide stress nih.govfrontiersin.org.

Molecular Signaling and Gene Expression Modulation

Herbicide exposure can trigger various molecular responses in plants, including changes in gene expression and protein profiles.

Transcriptomic Responses to this compound

Transcriptome analysis has been employed to understand the molecular mechanisms underlying the effects of this compound. In a study investigating the synergistic effect of this compound and a mycoherbicide on green foxtail (Setaria viridis), transcriptome analysis revealed that this compound induced ABA-activated signaling pathways and the expression of a bZIP transcription factor 60 (TF bZIP60) in herbicide-sensitive plants oup.com. This induction was associated with improved biocontrol efficacy oup.com. Exogenous application of ABA also enhanced bZIP60 expression and improved biocontrol efficacy, supporting the role of ABA and bZIP60 in the plant's response to this compound and interaction with the mycoherbicide oup.com.

Proteomic Changes Induced by this compound

Epigenetic Modifications Associated with this compound Exposure

Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. researchgate.netlibretexts.orgcornous.combiomodal.com These modifications, including DNA methylation, histone modifications, and the involvement of non-coding RNAs, play a critical role in regulating gene expression and can be influenced by environmental factors, including exposure to pesticides. researchgate.netcornous.combiomodal.comfrontiersin.org

In plants, epigenetic mechanisms contribute to developmental processes and can mediate responses to environmental stresses. cornous.com Stress-induced epigenetic changes can lead to altered expression of specific genes, potentially conferring a selective advantage. researchgate.net While these changes are often transient, in some cases, they can be carried over multiple generations. researchgate.netfrontiersin.org

Research into herbicide resistance has suggested the possibility that herbicide stress could unleash epigenetic gene expression. researchgate.netuv.mx Although detailed studies specifically delineating the epigenetic modifications directly induced by this compound exposure are limited in the currently available literature, the general understanding of herbicide-plant interactions and epigenetic regulation provides a framework for potential associations.

For instance, studies on the effects of various herbicides, including this compound, have shown increased expression levels of certain cytochrome P450 (CYP) genes in plants. researchgate.net CYP enzymes are known to be involved in herbicide detoxification, a key non-target-site resistance mechanism. uv.mxnih.gov Changes in histone modification and DNA methylation are known to affect the expression of stress-responsive genes, including those involved in detoxification pathways. researchgate.net This suggests a potential, albeit indirect, link where this compound-induced stress could trigger epigenetic changes that influence the expression of detoxification genes like CYP450s, contributing to herbicide tolerance or resistance.

Epigenetic modifications, such as DNA methylation at CpG sites and various histone modifications (including methylation, acetylation, phosphorylation, and ubiquitination), can alter chromatin structure, affecting the accessibility of DNA to transcription factors and thus regulating gene expression. libretexts.orgbiomodal.comcd-genomics.comresearchgate.net DNA methylation often leads to gene silencing, while histone acetylation is generally associated with open chromatin and gene activation. biomodal.comresearchgate.net Histone methylation can either activate or repress transcription depending on the specific modification and its location. cd-genomics.comresearchgate.net

While the precise epigenetic landscape modulated by this compound requires further dedicated investigation, the broader context of herbicide-induced stress and the known involvement of epigenetic mechanisms in plant stress responses and the regulation of detoxification pathways highlight this as a potential area of impact.

Due to the limited availability of specific data tables detailing this compound-induced epigenetic modifications in the consulted sources, a comprehensive data table for this subsection cannot be provided at this time. Further research is needed to elucidate the specific epigenetic changes associated with this compound exposure and their functional consequences in plants.

Metabolism and Transformation of Sethoxydim

Biotransformation Pathways in Target Organisms

The biotransformation of sethoxydim (B610796) in target organisms is a complex process aimed at detoxifying the compound. Studies in various plants, including soybeans, alfalfa, sugar beets, and tomatoes, have revealed a myriad of metabolites resulting from different metabolic reactions. epa.govepa.gov In animals like goats, similar metabolic processes involving oxidation, demethylation, hydroxylation, de-ethoxylation, and rearrangement have been observed. epa.gov

Phase I Metabolic Reactions

Phase I metabolism typically involves reactions that introduce or expose functional groups on the herbicide molecule, making it more polar and often preparing it for subsequent Phase II reactions. nih.govslideshare.netdrughunter.com For this compound, key Phase I reactions include oxidation and hydroxylation. epa.govepa.gov

Oxidation reactions are among the most common transformations of xenobiotics in plants and can lead to either detoxification or activation of the herbicide. unl.edu In the case of this compound, oxidation of the sulfur atom to form the sulfoxide (B87167) and sulfone metabolites has been reported. epa.gov Hydroxylation, which involves the introduction of a hydroxyl group (-OH) into the molecule, is another significant Phase I reaction. epa.govepa.govunl.edu This often occurs on the ring structure of this compound. epa.gov These reactions increase the polarity of this compound and its metabolites.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a crucial role in the Phase I metabolism of many xenobiotics, including herbicides, in both plants and animals. unl.eduresearchgate.netyoutube.commdpi.com These enzymes catalyze oxidative reactions, such as hydroxylation, and are often membrane-bound, with xenobiotic metabolism occurring in the endoplasmic reticulum. unl.edumdpi.com Studies suggest that P450-mediated metabolism is responsible for resistance to several herbicides, including acetyl-CoA carboxylase inhibitors like this compound, in various weed species. researchgate.netnih.gov While specific details on the exact P450 enzymes involved in this compound metabolism can be complex and vary between species, their general role in the oxidation and hydroxylation of the this compound molecule is consistent with typical herbicide detoxification pathways. unl.eduresearchgate.net

Oxidation and Hydroxylation Mechanisms

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the herbicide or its Phase I metabolites with endogenous hydrophilic molecules. nih.govslideshare.netdrughunter.com This process significantly increases water solubility, facilitating excretion and generally leading to detoxification. nih.govnottingham.ac.ukuomus.edu.iq For this compound, glucosylation and glutathione (B108866) conjugation are important Phase II pathways. grdc.com.auresearchgate.net

Glucosylation involves the attachment of a glucose molecule to the herbicide or its metabolite. This is a common detoxification route for herbicides in plants, often following an initial hydroxylation step mediated by P450s. researchgate.netfrontiersin.org The resulting glucose conjugates are typically non-toxic. frontiersin.org

Glutathione conjugation is another significant Phase II reaction where the tripeptide glutathione is attached to the herbicide molecule, catalyzed by glutathione S-transferases (GSTs). nih.govdrughunter.comuomus.edu.iqgrdc.com.auresearchgate.netfrontiersin.org This pathway is important for detoxifying electrophilic compounds. uomus.edu.iq In plants, GSTs are known to be involved in herbicide detoxification and can facilitate the compartmentalization of herbicide conjugates. researchgate.netfrontiersin.org Rapid metabolism via glutathione conjugation has been observed for other herbicides, with the glutathione conjugate being a major metabolite. frontiersin.org

The culmination of Phase II reactions is the formation of conjugated metabolites. These metabolites, such as glucosides and glutathione conjugates, are significantly more polar and water-soluble than the parent compound or its Phase I metabolites. nih.govuomus.edu.iq In the case of this compound, polar conjugates have been observed in studies, particularly in tolerant plant species. ashs.org These conjugated metabolites are often sequestered in vacuoles or incorporated into the cell wall in plants, effectively removing them from sites of herbicidal action and contributing to tolerance. researchgate.net In animals, these water-soluble conjugates are readily excreted, primarily in urine and feces. rayfull.combayer.com.au Studies in soybeans have identified conjugated metabolites as a significant portion of the total radioactive residues. epa.gov

Data from a study on this compound metabolism in centipedegrass (tolerant) and goosegrass (susceptible) illustrates the difference in metabolite formation. After 6 hours, a significant proportion of the radioactivity in centipedegrass treated leaves was found as a polar conjugate (Peak A), while in goosegrass, a much higher percentage remained as the parent this compound. ashs.org

| Species | Time After Treatment (hours) | % this compound | % Peak A (Polar Conjugate) | % Peak B (Unknown Metabolite) |

| Centipedegrass | 6 | 1 | 83 | 16 |

| Goosegrass | 6 | 81-98 | Not specified | Not specified |

Note: Data adapted from a study on this compound metabolism in centipedegrass and goosegrass. ashs.org

This table demonstrates the rapid formation of a polar conjugate in the tolerant species (centipedegrass) compared to the susceptible species (goosegrass), where the parent compound persists. ashs.org This difference in the rate and extent of metabolism, particularly the formation of conjugated metabolites, is a key mechanism of selectivity and tolerance to this compound in different plant species. ashs.org

Glucosylation and Glutathione Conjugation

Microbial Degradation and Biotransformation in Environmental Compartments

Microbial metabolism is a primary mechanism for the breakdown of this compound in various environmental compartments, particularly in soil. invasive.orginvasive.org This biological process involves the transformation of the parent compound by microorganisms, leading to the formation of various degradation products.

Aquatic Microbial Activity in this compound Transformation

This compound can also be degraded by microbial action in water. usda.gov While photodegradation is often rapid in aquatic environments, microbial degradation also contributes to the dissipation of this compound in water bodies. ufl.eduufl.edu In anaerobic aquatic environments, this compound has been shown to degrade rapidly with a half-life of less than one day, although complete mineralization to CO2 can be a slower process. usda.gov

Identification of Microbial Degradation Products

Numerous degradation products of this compound have been identified in soil and other matrices. invasive.orginvasive.org In soil, the predominant microbial degradates are the sulfoxide and sulfone derivatives of the parent compound, often referred to as this compound sulfoxide (MSO) and this compound sulfone (MSO2). epa.gov These metabolites are structurally similar to this compound and retain the 2-cyclohexen-1-one (B156087) moiety. The formation of MSO in soil follows first-order kinetics, with a reported half-life of 0.56 days. Microbial oxidation is identified as a major degradation route for this compound sulfoxide in soil. Other structurally similar compounds have also been identified as degradation products in anaerobic aquatic environments. usda.gov

Photodegradation Pathways and Products

Photodegradation, the breakdown of compounds by light, is another significant process contributing to the dissipation of this compound in the environment, particularly in water and on surfaces exposed to sunlight. invasive.orginvasive.orgufl.eduufl.edu

Direct Photolysis of this compound

Direct photolysis occurs when the this compound molecule absorbs light energy, leading to its transformation. researchgate.net this compound is readily degraded by light. invasive.orginvasive.org In water, photodegradation can occur rapidly, with half-lives reported to be as short as less than one hour under sunlight or simulated sunlight radiation. invasive.orgorst.eduufl.edunih.govdocksci.com The rapid degradation rate in water is supported by a relatively high quantum yield value. nih.govdocksci.com On soil surfaces, photodegradation also occurs, typically within a few hours. invasive.orgorst.edu Studies on model surfaces like silica (B1680970) gel plates have shown very rapid photodegradation, with a half-life of approximately 5.0 minutes for this compound under simulated solar radiation. researchgate.netcsic.es Photoreduction of the oxime ether moiety is a main transformation process during photodegradation, leading to the formation of a dealkoxylated derivative. researchgate.netcsic.es

Indirect Photodegradation Mechanisms

Indirect photodegradation involves the reaction of this compound with photochemically produced species in the environment, such as reactive oxygen species, which are generated when natural substances in the matrix absorb light. researchgate.netnih.gov While direct photolysis is a primary route, indirect processes can also contribute to this compound degradation, particularly on surfaces like silica gel plates where degradation rates were higher compared to glass disks under simulated solar irradiation. csic.es The composition of natural waters can influence the photolytic behavior of this compound. csic.esresearchgate.net For instance, the presence of humic acids can retard the photolytic degradation rate, while ferric ions can potentially decrease the half-life, possibly due to complex formation. researchgate.netcsic.es

During photodegradation, various transformation reactions occur, including cleavage and isomerization of the N-O bond of the oxime group, oxidation of the sulfur atom, oxidative C-S bond cleavage, and Beckmann rearrangement followed by intramolecular cyclization. nih.govdocksci.com These processes lead to the formation of numerous photoproducts. nih.govdocksci.com Isomerization of the oxime ether bond can lead to the formation of the Z-isomer, and oxidation of the sulfur atom results in the corresponding sulfoxides. researchgate.netcsic.es The distribution of these photoproducts can be influenced by the environmental matrix. researchgate.netresearchgate.net

Here is a summary of this compound degradation half-lives in different environmental compartments:

| Environmental Compartment | Degradation Mechanism | Reported Half-Life Range | Source(s) |

| Soil | Microbial Metabolism & Photolysis | Few hours to 25 days | invasive.orginvasive.orgorst.edu |

| Soil | Microbial Metabolism | ~25 days (average) | invasive.orginvasive.org |

| Soil | Photodegradation | < 4 hours | invasive.orgorst.edu |

| Soil (Silica gel model) | Photodegradation | ~5.0 minutes | researchgate.netcsic.es |

| Water | Photodegradation | < 1 hour | invasive.orgorst.eduufl.edunih.govdocksci.com |

| Water (Ultrapure) | Photodegradation (Simulated) | ~1 hour / ~59.8 min | nih.govdocksci.comresearchgate.net |

| Water (Ultrapure) | Photodegradation (Natural) | ~82.1 min | researchgate.net |

| Water (River) | Photodegradation (Natural) | ~437 min | researchgate.net |

| Anaerobic Aquatic | Degradation | < 1 day | usda.gov |

Identification and Characterization of Photoproducts

The photodegradation of this compound leads to the formation of numerous by-products. Studies utilizing techniques such as high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Qtof-MS) have been instrumental in separating and identifying these photoproducts. Ten photoproducts were detected and identified in one study investigating the aqueous photodegradation of this compound under simulated sunlight radiation. docksci.comnih.govcsic.es The main phototransformation processes involve modifications to the oxime ether bond and oxidation of the sulfur atom. csic.esresearchgate.netresearchgate.netresearchgate.net

Isomerization of Oxime Ether Bond

One of the key photochemical transformations of this compound is the isomerization of the oxime ether double bond. csic.esresearchgate.netresearchgate.netcsic.es this compound primarily exists as the (E)-isomer. Under irradiation, isomerization to the less stable (Z)-isomer can occur. docksci.comcsic.es The Z-isomer of this compound has been detected as a photoproduct, appearing at a shorter retention time in chromatograms compared to the parent compound, suggesting increased polar character. docksci.com This isomerization is likely facilitated by simulated radiation in aqueous solutions, as the E-isomer appears comparatively more stable in such conditions in the dark. docksci.com This process involves the isomerization of the N-O bond of the oxime. nih.govresearchgate.netresearchgate.net

Oxidation of Sulfur Atom

Oxidation of the sulfur atom is another significant photodegradation pathway for this compound. nih.govcsic.esresearchgate.netresearchgate.netcsic.es This process leads to the formation of this compound sulfoxides. docksci.comresearchgate.netresearchgate.netcsic.es The presence of an additional oxygen atom in these photoproducts, resulting in a 16 Da mass increase relative to the molecular ion of this compound, supports the occurrence of oxidation on the sulfur atom. docksci.com Sulfoxidation is a common transformation for cyclohexanedione (CHD) herbicides containing a sulfur atom and can occur through both biotic and abiotic processes. docksci.com The oxidation of the sulfur atom creates a new chiral center. docksci.com Different isomers of this compound sulfoxide have been identified as photoproducts. docksci.com Further oxidation can lead to the formation of sulfone derivatives. docksci.comuni.lu

Cleavage of Oxime Ether Bond and Beckmann Rearrangement

Cleavage of the oxime ether bond is also a notable photodegradation pathway for this compound. nih.govresearchgate.netresearchgate.netresearchgate.net This cleavage can be followed by a Beckmann rearrangement and subsequent intramolecular cyclization. nih.govresearchgate.netresearchgate.net The formation of the imine of this compound has been observed as a photoproduct, resulting from the cleavage of the N-O bond of the oxyimino group. docksci.comresearchgate.net This imine by-product has been previously detected among this compound degradation products upon exposure to light. docksci.com

Influence of Environmental Factors on Photodegradation Kinetics

The photodegradation rate of this compound is influenced by various environmental factors. Studies have investigated the photolytic behavior of this compound under simulated solar radiation in different media, including water and on surfaces mimicking soil and plant leaves. researchgate.netcsic.escore.ac.ukcsic.es

Photolytic degradation of this compound has been shown to be rapid. researchgate.netcsic.escore.ac.ukcsic.es The degradation rate can be enhanced in certain environments. For instance, photodegradation was found to be faster in leaf models compared to water. researchgate.netcsic.escore.ac.ukcsic.es Half-lives for this compound photodegradation ranged from 8.0 to 20.5 minutes in leaf models, while in water, half-lives were approximately 59.8 minutes under simulated solar radiation. researchgate.netresearchgate.netcsic.escore.ac.ukcsic.escsic.es The fastest degradation rates were observed on silica gel plates, with a half-life of 5.0 minutes. researchgate.netcsic.escore.ac.ukcsic.es

The composition of water can also strongly influence the photodegradation rate of this compound-lithium, with higher half-lives observed in natural waters compared to ultrapure water. researchgate.netcsic.es River water, for example, showed a lower degradation rate than ultrapure water. researchgate.netcsic.es The presence of substances like humic acids in natural waters can retard the photolytic degradation. csic.es

Furthermore, the presence of additives in commercial formulations can affect the photolysis rate. Additives in the commercial formulation Poast® accelerated the photolysis of this compound by a factor of 3 in one study. nih.govcsic.es While nitrate (B79036) and calcium ions had no observed effect on the photodegradation rate, ferric ions resulted in a significant decrease in the half-life of this compound, possibly due to complex formation. nih.govcsic.es Alkaline conditions and adsorption on solid surfaces have also been reported to enhance this compound degradation. cambridge.org

The rapid photodegradation of this compound in various environments suggests that photolysis is an important pathway for its dissipation. researchgate.netresearchgate.netcsic.escore.ac.ukcsic.es

Here is a summary of photodegradation half-lives of this compound in different media:

| Medium | Half-life (minutes) | Light Source | Source |

| Ultrapure Water | 59.8 ± 0.2 | Simulated Solar | researchgate.netcsic.es |

| Ultrapure Water | 82.1 ± 0.7 | Natural Sunlight | researchgate.netcsic.es |

| Leaf Model | 8.0 - 20.5 | Simulated Solar | researchgate.netcsic.escore.ac.ukcsic.es |

| Soil Model (Silica gel) | 5.0 | Simulated Solar | researchgate.netcsic.escore.ac.ukcsic.es |

| River Water | 135.5 ± 0.3 | Simulated Solar | researchgate.netcsic.es |

| River Water | 437 | Natural Sunlight | researchgate.net |

| Natural Waters (general) | 82 - 437 | Natural Sunlight | researchgate.netcsic.es |

| Water (general) | Several hours | Sunlight | invasive.org |

| Aqueous media | < 1 hour | Light | invasive.org |

| Methanol (B129727) | 10 | UV light | csic.es |

Note: Half-life values can vary depending on specific experimental conditions, including light intensity, temperature, and initial concentration.

Ecological and Environmental Fate of Sethoxydim

Environmental Distribution and Persistence

The distribution and persistence of sethoxydim (B610796) in the environment are influenced by several factors, including its chemical properties and environmental conditions. This compound is water-soluble and does not bind strongly with soils, giving it the potential for mobility. invasive.orginvasive.org However, its rapid degradation generally limits extensive movement. invasive.org

Soil Adsorption, Desorption, and Leaching Dynamics

This compound's interaction with soil particles is characterized by low adsorption potential. invasive.org It is water-soluble and does not bind strongly to soil. invasive.orginvasive.org Adsorption to soil particles increases with increasing soil organic content. invasive.orginvasive.org Despite its potential for mobility due to weak binding and water solubility, significant off-site movement or water contamination by this compound has not been widely reported. invasive.orginvasive.org Studies have indicated that this compound leaches only in minimal amounts, occasionally reaching depths of 45 cm in certain soil types. invasive.org

The average half-life of this compound in soils typically ranges from four to five days, but can vary from a few hours to 25 days. invasive.orginvasive.org Degradation in soil occurs rapidly through microbial metabolism and photolysis. invasive.orginvasive.org Microbial metabolism is considered the primary means of degradation in soils, with reported half-lives averaging around 25 days due to this process. invasive.org

Aquatic Transport and Sediment Accumulation

This compound's water solubility and weak soil binding suggest a potential for movement into waterways. invasive.orginvasive.org However, rapid degradation, particularly by sunlight in water, limits its persistence in aquatic environments. invasive.orginvasive.org If this compound enters an open water body, it can be degraded by sunlight within a matter of hours. invasive.orginvasive.org While the potential for off-site movement and contamination of waterways exists due to its weak binding to soil particles, documented reports of water contamination by this compound are limited. invasive.orginvasive.org

Data regarding the accumulation of this compound in aquatic sediment is also relevant to understanding its aquatic transport and fate. One assessment estimated aquatic sediment concentrations following application. usda.gov

Volatilization Potential from Environmental Surfaces

This compound is not considered highly volatile when applied in the field. invasive.org However, its potential to volatilize can increase under certain conditions, including increasing temperature, increasing soil moisture, and decreasing clay and organic matter content. invasive.org

Impact on Non-Target Organisms (Excluding Humans)

The impact of this compound on organisms other than its target grass weeds is an important aspect of its environmental risk assessment. Studies have investigated its effects on soil microbes and aquatic life.

Effects on Soil Microbial Diversity and Function

Research has explored the response of soil microbial populations to this compound. At concentrations below 50 ppm, this compound has shown negligible impact on soil microbe populations. invasive.orgscilit.com Higher concentrations (e.g., 1000 ppm) have been reported to stimulate populations of soil actinomycetes and bacteria, while fungal populations showed little change. invasive.orgscilit.com

Studies investigating the effects of herbicides, including this compound, on soil microbial biomass and diversity have indicated that this compound, when applied at recommended rates, may not consistently have significant negative effects on microbial carbon or diversity. researchgate.netcdnsciencepub.comcdnsciencepub.com Some studies suggest that while diversity indices might not show significant differences, herbicide application can still lead to shifts in microbial community structure. researchgate.netcdnsciencepub.com

Furthermore, this compound has been reported to have no detrimental effect on biological nitrogen fixation (BNF) and soybean yields at recommended field rates. mdpi.comnih.gov

Influence on Aquatic Biota (e.g., Algae, Invertebrates, Fish)

This compound is generally considered to have low to moderate toxicity to aquatic organisms. orst.eduinvasive.org Acute toxicity studies have been conducted on various aquatic species.

Data on the toxicity of this compound to aquatic organisms includes LC50 values for fish such as bluegill sunfish and rainbow trout, as well as for Daphnia, an aquatic invertebrate. orst.eduinvasive.org

Interactive Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Organism | Endpoint | Concentration (mg/L) | Source |

| Bluegill sunfish | LC50 | 100 | orst.eduinvasive.org |

| Rainbow trout | LC50 | 32 | orst.eduinvasive.org |

| Daphnia | LC50 | 1.5 | orst.eduinvasive.org |

| Carp | LC50 | 1.6 | orst.edu |

Note: LC50 represents the concentration lethal to 50% of the test organisms.

In terms of its influence on algae, studies have shown that at low concentrations, this compound may not be toxic to algal growth but can significantly decrease their lipid content. researchgate.netufl.edu However, research using a commercial formulation of a this compound-based herbicide indicated that it could cause significant damage to the photosynthetic machinery and membrane integrity of Chlorella vulgaris, a unicellular green alga, inhibiting oxygen production at low concentrations. researchgate.net

The potential for bioconcentration of this compound in aquatic organisms is considered low. ufl.edu

Responses of Beneficial Arthropods and Pollinators

Studies on the impact of this compound on beneficial arthropods and pollinators indicate a generally low toxicity profile, although some research suggests potential indirect effects. This compound is considered practically non-toxic to honey bees orst.eduepa.govregulations.govwssa.net. Adverse effects to beneficial insects are not expected at maximum label rates epa.govregulations.govwssa.net.

However, some research suggests potential indirect negative impacts on pollinators, particularly lepidopterans (butterflies and moths). Decreasing grass cover with herbicides like this compound can have detrimental effects on lepidopteran pollinator diversity and abundance because many butterfly species rely on grasses as larval host plants researchgate.net. Additionally, studies using formulated herbicide products containing this compound have shown that caterpillars exposed to these formulations were significantly less likely to successfully pupate compared to unexposed caterpillars, resulting in a reduced number of adult butterflies xerces.org. This suggests that while the active ingredient itself may have low direct toxicity, the formulation could potentially impact non-target organisms xerces.orgresearchgate.net.

Data on the toxicity of this compound to honey bees (Apis mellifera) indicates a low acute toxicity.

| Organism | Endpoint | Value | Citation |

| Honey Bee | Acute LD₅₀ (oral) | > 10 μ g/bee | herts.ac.uk |

| Honey Bee | Acute LD₅₀ (48 hr) | 10 μ g/bee | wssa.net |

| Beneficial Insects (Lacewings) | Effect at 3160 g/ha | Harmless | herts.ac.uk |

| Beneficial Insects (Predatory mites) | Effect at 3160 g/ha | Moderately harmful | herts.ac.uk |

The certainty regarding the effects of this compound on pollinators has been classified as "possible," indicating some uncertainty and the need for further assessment of effects regulations.gov.

Bioconcentration and Biomagnification Potential in Ecosystems

Bioconcentration refers to the accumulation of a chemical in an organism from water, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. The potential for this compound to bioconcentrate and biomagnify in ecosystems is generally considered low due to its environmental fate properties.

This compound has a low octanol-water partition coefficient, suggesting a low potential for accumulation in fatty tissues regulations.gov. It is also readily degraded in the environment through microbial metabolism and photolysis herbiguide.com.auinvasive.orginvasive.org. The average half-life in soil is typically short, ranging from a few hours to 25 days invasive.orginvasive.org. In water, photodegradation can occur rapidly, with a half-life of less than 1 hour in direct sunlight orst.eduinvasive.orgepa.gov.

Accumulation in Terrestrial Food Chains

Based on its low persistence and low octanol-water partition coefficient, this compound is not expected to accumulate significantly in terrestrial organisms or biomagnify through terrestrial food chains regulations.govherbiguide.com.auinvasive.orgepa.gov. While pesticides can enter soil organisms like earthworms and potentially transfer to higher trophic levels, the rapid degradation of this compound limits its potential for such accumulation and transfer researchgate.net. Terrestrial food-chain bioaccumulation models suggest that chemicals with a low octanol-air partition coefficient (KOA) and relatively fast metabolism are less likely to biomagnify sfu.ca. Although specific data on this compound accumulation in terrestrial food chains is limited in the provided results, its general environmental fate characteristics suggest a low risk.

Trophic Transfer in Aquatic Ecosystems

This compound is considered moderately to slightly toxic to aquatic species orst.eduinvasive.org. However, its rapid degradation in water, particularly through photodegradation, reduces the likelihood of significant exposure and subsequent trophic transfer in aquatic ecosystems orst.eduinvasive.orgepa.gov. Direct application to aquatic ecosystems should be avoided, as application to flood-irrigated areas could potentially lead to water contamination herbiguide.com.au.

While pesticides can infiltrate water bodies and affect primary producers like algae, potentially leading to bioaccumulation and biomagnification through the aquatic food web, this compound's rapid degradation in water mitigates this risk beyondpesticides.org. Studies on the effects of a this compound-based herbicide formulation on a unicellular green alga (Chlorella vulgaris) showed significant damage to photosynthetic machinery, suggesting potential impacts on primary producers if the formulated product enters aquatic systems researchgate.net. However, the study also noted that this compound alone did not cause this effect, implying that other components of the formulation might be responsible researchgate.net.

The potential for bioconcentration in aquatic organisms is considered low ufl.edu.

Data on the toxicity of this compound to aquatic organisms:

| Organism | Endpoint | Value | Citation |

| Daphnia magna | 48-hr EC₅₀ | 75.7 ppm | epa.gov |

| Daphnia | 3-hour LC₅₀ | 1.5 mg/L | orst.eduinvasive.org |

| Bluegill sunfish | 96-hour LC₅₀ | 100 mg/L or 265 ppm | orst.eduinvasive.orgepa.govufl.edu |

| Rainbow trout | 96-hour LC₅₀ | 32 mg/L or 170 ppm | orst.eduinvasive.orgufl.edu |

| Carp | 96-hour LC₅₀ | 1.6 mg/L | orst.eduufl.edu |

| Freshwater fish | 96-hr LC₅₀ | > 100 ppm | epa.gov |

| Aquatic invertebrate | 48-hr EC₅₀ | 75.7 ppm | epa.gov |

Given its rapid degradation and low potential for bioconcentration, this compound is not expected to pose a significant hazard to aquatic organisms through trophic transfer under normal use conditions epa.govepa.gov.

Resistance Mechanisms and Management Strategies

Target-Site Resistance in Biotypes

Target-site resistance to ACCase-inhibiting herbicides like sethoxydim (B610796) is often conferred by specific mutations in the gene encoding the ACCase enzyme. nih.gov These mutations lead to amino acid substitutions in the enzyme's structure, particularly within the carboxyl transferase (CT) domain, which is the binding site for ACCase inhibitors. uga.edupnas.orgnih.gov

Mutations in the ACCase Gene

Mutations in the ACCase gene are a primary cause of target-site resistance to this compound and other ACCase inhibitors in various grass weed species. uga.edupnas.orgresearchgate.netoup.com Several specific amino acid substitutions within the CT domain of ACCase have been identified as conferring resistance. pnas.orgnih.gov

Identification of Specific Amino Acid Substitutions (e.g., Ile-1781-Leu, Asp-2078-Gly)

Specific amino acid substitutions at certain positions within the ACCase enzyme are well-documented mechanisms of this compound resistance. Two of the most commonly reported mutations are the substitution of isoleucine (Ile) with leucine (B10760876) (Leu) at position 1781 and aspartate (Asp) with glycine (B1666218) (Gly) at position 2078 (based on the Alopecurus myosuroides numbering). uga.edupnas.orgresearchgate.netcambridge.org

The Ile-1781-Leu substitution is a frequently observed mutation conferring resistance to ACCase inhibitors, including this compound, in various grass weed species such as Lolium rigidum, Avena fatua, Setaria viridis, and Alopecurus myosuroides. uga.eduoup.comresearchgate.netresearchgate.net This mutation is caused by a single base-pair change, often an adenine (B156593) to thymine (B56734) transversion, in the ACCase gene codon for position 1781. uga.eduresearchgate.net

The Asp-2078-Gly mutation is another significant target-site resistance mechanism to this compound. uga.edupnas.orgresearchgate.netawsjournal.org This substitution has been shown to confer a high level of resistance to this compound and cross-resistance to other ACCase-inhibiting herbicides in species like Lolium multiflorum and Phalaris minor. pnas.orgresearchgate.netoup.comawsjournal.orgnih.govresearchgate.netnih.gov

Other mutations in the ACCase gene at positions such as 1999, 2027, 2041, 2088, and 2096 have also been implicated in resistance to ACCase inhibitors, although their effect on this compound resistance can vary. pnas.orgnih.govresearchgate.netoup.comcambridge.org For instance, while some mutations at position 2041 can confer resistance to other ACCase inhibitors, plants with the Ile-2041-Thr mutation have been reported to be sensitive to this compound. cambridge.org Conversely, the Gly2096Ala mutation has been shown to result in cross-resistance to this compound. nih.gov

Here is a table summarizing some of the reported ACCase mutations associated with resistance to ACCase inhibitors, including those relevant to this compound:

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Example Weed Species | This compound Resistance | References |

| 1781 | Ile | Leu | Lolium multiflorum, Alopecurus myosuroides, Phalaris minor, Setaria viridis, Avena fatua, Lolium rigidum | Yes | uga.eduoup.comresearchgate.netresearchgate.netnih.gov |

| 2078 | Asp | Gly | Lolium multiflorum, Phalaris minor, Eleusine indica | Yes | uga.edupnas.orgresearchgate.netoup.comawsjournal.orgnih.govresearchgate.netnih.gov |

| 2041 | Ile | Asn | Lolium multiflorum, Alopecurus myosuroides, Lolium rigidum | Variable/Partial pnas.org, Yes cambridge.org | pnas.orgresearchgate.netcambridge.org |

| 2096 | Gly | Ala | Lolium multiflorum, Alopecurus myosuroides | Yes oup.comnih.gov | pnas.orgoup.comnih.gov |

| 2088 | Cys | Arg | Lolium multiflorum, Alopecurus myosuroides | Yes oup.com | researchgate.netoup.com |

| 1999 | Trp | Cys/Leu/Ser | Lolium multiflorum, Alopecurus myosuroides | Variable nih.gov | pnas.orgnih.govresearchgate.netoup.com |

| 2027 | Trp | Cys | Lolium multiflorum, Alopecurus myosuroides | Partial pnas.org, No researchgate.net | pnas.orgnih.govresearchgate.netoup.comresearchgate.net |

Functional Characterization of Mutant ACCase Enzymes

Functional characterization of ACCase enzymes carrying resistance-endowing mutations provides insights into how these substitutions affect enzyme activity and interaction with herbicides. Studies using techniques such as in vitro enzyme assays have shown that mutant ACCase enzymes from resistant biotypes exhibit reduced sensitivity to this compound compared to the wild-type enzyme from susceptible plants. nih.govawsjournal.org The herbicide concentration required to inhibit 50% of enzyme activity (I50) is significantly higher for resistant ACCase variants. nih.govuppersouthplatte.org

For example, in a this compound-resistant Setaria faberi accession, the ACCase enzyme showed significantly higher resistance to this compound in vitro compared to susceptible accessions, indicating an altered enzyme target site. uppersouthplatte.org Similarly, in Eleusine indica, in vitro ACCase assays confirmed target-site resistance as the main cause of reduced susceptibility to ACCase inhibitors, with the Asp-2078-Gly mutation identified as the underlying molecular basis. awsjournal.org

The level of resistance conferred by a specific mutation can vary depending on the herbicide and the weed species. nih.govhracglobal.com The presence of heterozygous or homozygous mutant alleles can also influence the level of resistance observed at the whole-plant level. oup.comgrainsa.co.za

Structural Analysis of Resistant ACCase Variants

Structural analysis of resistant ACCase variants, while not explicitly detailed in the provided search results concerning this compound, is a crucial area of research for understanding the molecular basis of target-site resistance. Such studies, often employing techniques like X-ray crystallography, aim to determine the three-dimensional structure of the mutant enzyme and how the amino acid substitutions affect the herbicide binding site. This can reveal how the mutations sterically hinder herbicide binding or alter the conformation of the active site, leading to reduced inhibition. The clustering of resistance-endowing mutations within the CT domain, which contains the binding site for APP and CHD herbicides, supports the importance of structural changes in conferring resistance. pnas.org The Asp-2078-Gly mutation, for instance, is not directly within the binding site but is located near Ile-1781, and its substitution can significantly alter the structure of the binding site, impacting herbicide affinity. nih.gov

Non-Target-Site Resistance Mechanisms

In addition to target-site resistance, non-target-site resistance (NTSR) mechanisms also contribute to this compound resistance in weed populations. nih.govnih.govresearchgate.net NTSR is complex and can involve multiple genes and pathways. nih.gov

Enhanced Detoxification and Metabolism

Enhanced detoxification and metabolism of this compound is a significant NTSR mechanism. nih.govuppersouthplatte.orgnih.govuni.lu Resistant plants can metabolize the herbicide into less toxic or inactive compounds more rapidly than susceptible plants, reducing the amount of active herbicide that reaches the ACCase target site. nih.govnih.govnih.gov

Enzyme systems involved in herbicide metabolism-based resistance include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyltransferases (GTs). nih.govuppersouthplatte.orgnih.gov These enzymes can catalyze various reactions such as hydroxylation, conjugation, and hydrolysis, leading to herbicide detoxification. nih.govuppersouthplatte.org

While this compound is considered less susceptible to enhanced metabolism compared to some other ACCase-inhibiting herbicides, this mechanism has been observed in this compound-resistant weed populations. nih.govresearchgate.net For example, studies on Lolium rigidum have indicated that enhanced metabolism contributes to resistance to ACCase inhibitors, including this compound. nih.govhracglobal.com In some cases, NTSR, likely due to enhanced metabolism, has been found to have a significant impact on resistance levels to this compound. nih.govmdpi.com

It is important to note that both TSR and NTSR mechanisms can occur together in the same weed biotype, leading to higher levels of resistance and broader cross-resistance patterns. nih.govhracglobal.com

Upregulation of Detoxifying Enzymes (e.g., P450s, GSTs)

Enhanced metabolism of this compound into less toxic compounds is a significant NTSR mechanism. This detoxification is often mediated by the increased activity or expression of specific enzyme families, notably cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govacs.org

Cytochrome P450s are a diverse superfamily of enzymes involved in the oxidative metabolism of a wide range of xenobiotics, including herbicides. peercommunityjournal.orgmdpi.com Upregulation of specific P450 genes can lead to increased rates of this compound breakdown, reducing the concentration of the active herbicide within plant cells. acs.orgnih.gov Research has indicated the participation of cytochrome P450s in the resistance to various herbicides, including those targeting ACCase. acs.org

Glutathione S-transferases are another key family of detoxification enzymes. nih.govresearchgate.netresearchgate.net GSTs catalyze the conjugation of glutathione to herbicides or their metabolites, making them more water-soluble and thus facilitating their detoxification and excretion or sequestration. nih.govresearchgate.netresearchgate.net While the direct involvement of GSTs specifically in this compound metabolism is not as extensively documented as for P450s, GSTs are broadly implicated in metabolic resistance to various herbicides. nih.govacs.orgmdpi.com Studies have shown that enhanced activities of GSTs can contribute to herbicide resistance. mdpi.comnih.govfrontiersin.org

Increased expression levels of detoxification genes, including P450s and GSTs, have been observed in herbicide-resistant weed strains compared to susceptible ones. nih.govfrontiersin.org This overexpression is considered a major mechanism through which pests develop resistance via increased metabolism of the herbicide. frontiersin.org

Sequestration and Compartmentalization Mechanisms

Sequestration and compartmentalization involve the isolation of the herbicide within specific cellular compartments, such as the vacuole, or by binding it to cellular components, effectively preventing it from reaching its target site. montana.edufaunajournal.commsstate.edu This removes the active herbicide from the cytoplasm where the ACCase enzyme is located. montana.edufaunajournal.com

Some plants have evolved the ability to limit the movement of herbicides within their cells or tissues. faunajournal.com This can involve binding the herbicide to molecules like plant sugars or actively transporting it into vacuoles. faunajournal.com While sequestration has been proposed as a resistance mechanism for various herbicides, including paraquat, the specific details and prevalence of this compound sequestration as a primary resistance mechanism in weeds are less widely reported compared to metabolic resistance. msstate.eduadelaide.edu.au However, the principle of isolating the herbicide from its target site remains a potential route to resistance. montana.edufaunajournal.com

Ecological and Evolutionary Dynamics of Resistance Development

The evolution and spread of this compound resistance are influenced by ecological and evolutionary factors, including selection pressure, the genetic basis of resistance, gene flow, and potential fitness costs associated with resistance traits.

Spread of Resistance Alleles in Populations

Herbicide resistance evolves when naturally occurring resistant individuals within a weed population survive herbicide application and reproduce, passing on the resistance traits to their progeny. researchgate.net Repeated use of herbicides with the same mode of action, like this compound, exerts strong selection pressure, increasing the frequency of resistance alleles in the population over time. montana.eduresearchgate.net

The initial frequency of resistance alleles in a weed population before herbicide exposure is a critical factor in how quickly resistance develops. nih.gov Even rare mutations conferring resistance can increase rapidly under intense selection pressure. nih.gov Studies have investigated the frequency of target-site resistance alleles in previously untreated populations, finding them at low but detectable frequencies. nih.govbiorxiv.org

Once resistance alleles are present, their spread within and between fields is facilitated by gene flow. bioone.org Gene flow, particularly through pollen and seed dispersal, can disseminate resistance traits across agricultural landscapes. bioone.org In cross-pollinated species, pollen-mediated gene flow can be a significant factor in the spread of resistance alleles, even over considerable distances. bioone.org Seed movement, through various means like wind, water, animals, and human activities, also contributes to the landscape-level spread of herbicide resistance. bioone.org

Fitness Costs Associated with Resistance

Fitness cost refers to a reduction in the growth, survival, or reproductive capacity of resistant individuals compared to susceptible individuals in the absence of the herbicide. frontiersin.orgbioone.orgscielo.br Evolutionary theory predicts that resistance traits, particularly those involving altered enzymes or metabolic pathways, may carry a fitness penalty due to pleiotropic effects (where a single gene affects multiple traits). researchgate.netbioone.orgcabidigitallibrary.org

The presence or absence of a fitness cost associated with this compound resistance can significantly impact the long-term dynamics of resistant populations. frontiersin.orgbioone.orgcabidigitallibrary.org If a significant fitness cost exists, the frequency of resistance alleles might decrease in the absence of this compound selection pressure, as susceptible individuals would be more competitive. cabidigitallibrary.org This could potentially be exploited in resistance management strategies, such as rotating to herbicides with different modes of action or implementing non-chemical control methods. frontiersin.org

However, fitness costs are not always observed and can vary depending on the specific resistance mechanism and the weed species. researchgate.netfrontiersin.orgbioone.org Some studies have reported no detectable fitness costs or even a higher fitness in certain this compound-resistant weed biotypes. researchgate.netfrontiersin.orgbioone.org Therefore, it is crucial to evaluate the fitness costs associated with specific cases of this compound resistance to develop effective management programs. frontiersin.orgbioone.org

Gene Flow and Hybridization in Resistance Dissemination

Gene flow, the movement of genetic material between populations, plays a critical role in the dissemination of herbicide resistance alleles. bioone.org As discussed earlier, both pollen and seed movement contribute to this process. bioone.org

Hybridization, the cross-pollination between different plant species or between crops and wild relatives, can also facilitate the transfer of resistance genes. bioone.org If a resistant weed species can hybridize with a susceptible weed species or a susceptible crop (in cases of herbicide-resistant crops), resistance traits can be transferred to previously susceptible populations. bioone.org For example, Italian ryegrass, a weed known to develop resistance to ACCase inhibitors like this compound, can hybridize with perennial ryegrass and rigid ryegrass, potentially leading to interspecific gene exchange and the spread of resistance. bioone.org Species with high rates of cross-pollination are generally more prone to accumulating diverse resistance mechanisms through gene flow and hybridization. nih.gov

Understanding the patterns and extent of gene flow and hybridization is crucial for predicting the spread of this compound resistance and designing effective strategies to contain it.

Research on Resistance Management Strategies

Research into managing resistance to ACCase inhibitors focuses on preventing the evolution and spread of resistant weed populations. This involves implementing diverse weed control practices that reduce the selection pressure exerted by repeated herbicide applications.

Rotational Approaches and Sequential Applications

Rotating herbicides with different mechanisms of action (MoAs) is a fundamental strategy for delaying the evolution of herbicide resistance. weedscience.orgcroplife.org.au For ACCase inhibitors, this means alternating their use with herbicides from other MoA groups that are effective against the target weed species. However, the effectiveness of rotating solely between different chemical families within the ACCase inhibitor group (FOPs, DIMs, and DENs) can be limited due to the potential for cross-resistance conferred by certain target-site mutations or non-target site mechanisms like enhanced metabolism. scielo.brscielo.brdoaj.org

Sequential applications, such as the "double-knock" approach involving two herbicides with different MoAs applied in sequence, can also be employed to control weed escapes and reduce the likelihood of resistant individuals setting seed. croplife.org.au

Integrated Management Systems for Resistance Mitigation

Integrated Weed Management (IWM) is considered a central and crucial approach for both proactively preventing and reactively managing herbicide resistance. scielo.brscielo.brdoaj.org IWM combines multiple weed control methods to reduce weed pressure and minimize reliance on a single control tactic. These methods can include:

Cultural Practices: Crop rotation, using cover crops, optimizing planting density, and adjusting planting dates to favor crop competitiveness over weeds. croplife.org.aucambridge.org

Mechanical Control: Tillage (where appropriate in the cropping system) and manual weed removal.

Biological Control: Utilizing natural enemies of weeds.

Chemical Control: Strategic use of herbicides with different MoAs, including tank mixes and sequential applications, at appropriate rates and timings. croplife.org.au The increasing reliance on pre-emergence (PRE) herbicides with residual activity is also a trend in managing weeds resistant to post-emergence (POST) herbicides like ACCase inhibitors. cambridge.orgnih.gov

Implementing an IWM system helps to reduce the selection pressure for resistance to any single herbicide MoA by diversifying the control tactics. scielo.brscielo.brdoaj.org

Discovery of Novel Resistance-Breaking Compounds

The evolution of herbicide resistance highlights the need for the discovery and development of new herbicides with novel mechanisms of action. frontiersin.orgcambridge.org While the pace of new herbicide introductions has slowed significantly in recent decades, research continues in this area. frontiersin.orgnih.gov

Computational techniques and advanced molecular studies exploring the genomics, proteomics, and structural details of herbicide target sites in both crops and weeds are aiding in the search for new herbicide-like molecules that could potentially overcome existing resistance mechanisms. frontiersin.org Additionally, research into the specific mutations and metabolic pathways conferring resistance provides valuable insights for designing compounds that may be less susceptible to these resistance mechanisms. For example, understanding that certain ACCase mutations confer differential resistance to different ACCase chemical families (FOPs, DIMs, DENs) can inform the design of new compounds or the strategic use of existing ones. scielo.brnih.govplos.org The development of herbicide-resistant crops through techniques like mutagenesis and gene editing also offers possibilities for utilizing herbicides that were previously not selective in certain crops. nih.gov

Research findings often involve dose-response experiments to determine the level of resistance in weed populations and molecular analyses to identify the underlying resistance mechanisms, such as specific amino acid substitutions in the ACCase enzyme or increased enzyme activity. researchgate.netuga.eduuppersouthplatte.orgresearchgate.net

Example Research Data (Illustrative - Based on Search Results):

While specific detailed data tables for this compound resistance levels across numerous weed species and resistance mechanisms were not consistently available in a single, easily extractable format across the search results, the research indicates varying levels of resistance and different mechanisms across weed species. The following table structure represents the type of data that is generated in resistance research studies and would ideally be presented interactively.

Table 1: Illustrative this compound Resistance Levels and Mechanisms in Selected Weed Species

| Weed Species | Geographic Location | Resistance Level (Fold Resistance) | Primary Resistance Mechanism(s) | Key Research Finding/Citation |

| Setaria faberi | 319x (vs. susceptible) | Altered ACCase enzyme (Target-site) | Resistance linked to altered ACCase enzyme conferring high resistance. uppersouthplatte.org | |

| Digitaria sanguinalis | 66x (vs. susceptible) | Altered ACCase enzyme (Target-site) | Resistance linked to altered ACCase enzyme conferring high resistance. uppersouthplatte.org | |

| Sorghum halepense | Low level (2-3x) | ACCase overproduction (TSR) | Resistant biotype showed 2-3 fold higher ACCase activity. nih.govresearchgate.net | |

| Lolium rigidum | Australia | Enhanced metabolism (NTSR) | Cytochrome P450-related metabolism conferred resistance to multiple MoAs including ACCase. scielo.br | |

| Paspalum vaginatum | High level (>3200 g a.i. ha⁻¹) | Ile to Leu mutation at position 1781 (TSR) | In vitro selection and whole-plant studies confirmed mutation and high resistance. researchgate.netuga.edu | |

| Lolium multiflorum | France | Differential (FOPs > DIMs) | Novel W2027L mutation (TSR) | Mutation affected FOPs more than DIMs or DENs. nih.gov |

| Lolium multiflorum | UK | Differential | Novel W1999S mutation (TSR) | Mutation showed differential impact on ACCase herbicides. plos.org |

The development of resistance is influenced by factors such as the intensity of selection pressure, the frequency of herbicide use, the initial frequency of resistant individuals in the weed population, and the biological characteristics of the weed species. weedscience.orgcroplife.org.au Continuous monitoring and research are essential to track resistance evolution and inform the refinement of management strategies. scielo.brscielo.br

Advanced Analytical Methodologies for Sethoxydim and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods provide the necessary separation of sethoxydim (B610796) and its metabolites from complex sample matrices before detection and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS)

Gas chromatography (GC) is a separation technique applicable to volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its lability and the potential for thermal degradation, along with the varying volatilities of its metabolites, can present challenges. GC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. GC-MS/MS is widely used for pesticide multiresidue analysis, offering improved data quality, especially in complex matrices, due to the use of tandem mass spectrometry and Multiple Reaction Monitoring (MRM) hpst.cz. This approach can significantly reduce false positives compared to single quadrupole GC/MS alsglobal.com.

For this compound and its metabolites, GC-MS has been used for identification purposes. For instance, in studies involving the metabolism of this compound in tomatoes, GC/MS was utilized to identify metabolites, with the presence of one metabolite indicated by a reconstructed ion chromatogram monitoring a specific m/z value epa.gov. While GC with a flame photometric detector (GC/FPD) in sulfur mode has been used for the quantification of this compound residues after derivatization and cleanup, LC-based methods are often preferred for their suitability for polar, acidic, and thermally labile compounds, which include many pesticides and their metabolites alsglobal.comacs.org.

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation and extraction are critical steps in the analytical workflow for this compound and its metabolites, as they aim to isolate the target analytes from complex matrices and concentrate them to detectable levels tandfonline.comthermofisher.com. The choice of protocol depends heavily on the matrix (e.g., soil, water, plant tissue, animal tissue) and the chemical properties of the analytes of interest.

Various extraction techniques have been employed for this compound and its metabolites from diverse matrices. Early methods involved extraction with organic solvents like dichloromethane (B109758) or methanol (B129727). For instance, this compound and its metabolites were extracted from aqueous solutions using dichloromethane cambridge.orgcambridge.org. Methanol extraction has been used for residues in tomatoes and orange process fractions epa.govepa.gov. The efficiency of extraction can be influenced by factors such as pH, with lower efficiency observed at alkaline conditions cambridge.orgcambridge.org.

For complex matrices like soil, plant, and animal tissues, more involved procedures are often necessary, including homogenization, partitioning steps, and cleanup steps to remove interfering substances epa.govepa.govepa.govepa.govepa.govepa.gov. Studies on this compound metabolism in sugar beets involved initial dichloromethane extractions followed by methylation and oxidation/methylation steps to recover different types of metabolites epa.gov. Methods for analyzing residues in animal tissues like chicken, goat, and cattle have also been developed, involving specific extraction and cleanup procedures epa.govepa.govsigmaaldrich.com.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that selectively retains target analytes or removes interfering compounds from a sample matrix using a solid sorbent material thermofisher.comglsciences.com. SPE is often employed to concentrate analytes and clean up extracts prior to chromatographic analysis, improving sensitivity and extending the lifespan of analytical columns and instrumentation thermofisher.comglsciences.com. SPE uses significantly smaller volumes of solvent compared to liquid-liquid extraction (LLE) thermofisher.com.

SPE, particularly using C18 sorbents, has been successfully applied for the extraction of this compound and its metabolites from water samples acs.orgnih.govacs.org. Recoveries for this compound from water using C18-SPE have been reported to be around 89% acs.orgnih.govacs.org. SPE has also been incorporated into methods for analyzing this compound residues in citrus fruits and orange process fractions, sometimes in combination with other cleanup columns like Florisil or alumina (B75360) epa.gov.